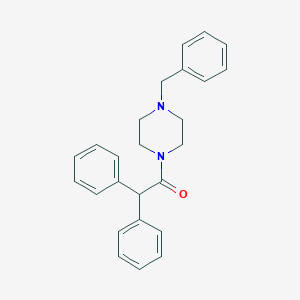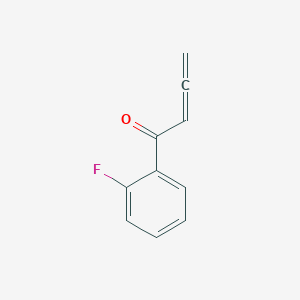
1-(2-Fluorophenyl)buta-2,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)buta-2,3-dien-1-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess various biological activities. EF24 has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The exact mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one is not fully understood. However, it is believed that 1-(2-Fluorophenyl)buta-2,3-dien-1-one exerts its therapeutic effects by modulating various signaling pathways. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical And Physiological Effects
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biochemical and physiological effects. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its ease of synthesis. 1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized using simple and inexpensive reagents. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-Fluorophenyl)buta-2,3-dien-1-one. One potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a chemopreventive agent for the prevention of cancer. Moreover, the study of the mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can provide insights into the regulation of inflammation and oxidative stress. Finally, the development of more soluble analogs of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can enhance its bioavailability and improve its therapeutic potential.
Synthesis Methods
1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized through a simple reaction between 2-fluorobenzaldehyde and acetylacetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by a Michael addition, resulting in the formation of 1-(2-Fluorophenyl)buta-2,3-dien-1-one.
Scientific Research Applications
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
properties
CAS RN |
196952-93-9 |
|---|---|
Product Name |
1-(2-Fluorophenyl)buta-2,3-dien-1-one |
Molecular Formula |
C10H7FO |
Molecular Weight |
162.16 g/mol |
InChI |
InChI=1S/C10H7FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
InChI Key |
AHYFLIMGQJUZOL-UHFFFAOYSA-N |
SMILES |
C=C=CC(=O)C1=CC=CC=C1F |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1F |
synonyms |
2,3-Butadien-1-one,1-(2-fluorophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
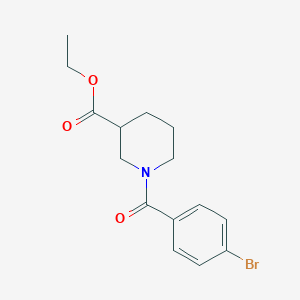
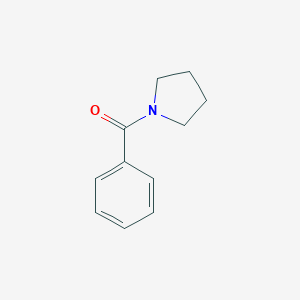
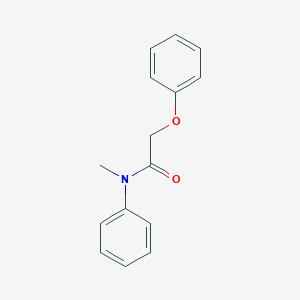
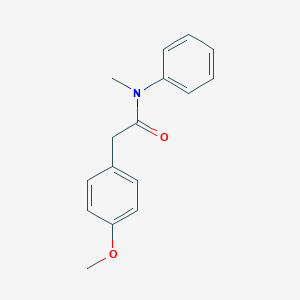

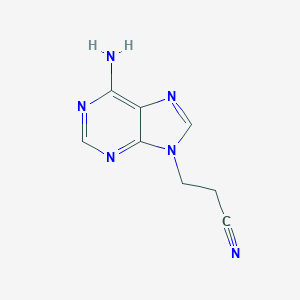
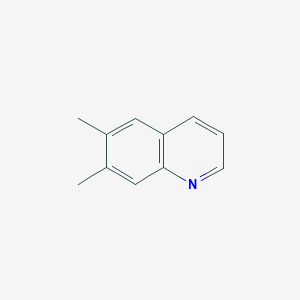
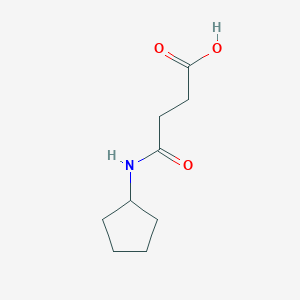
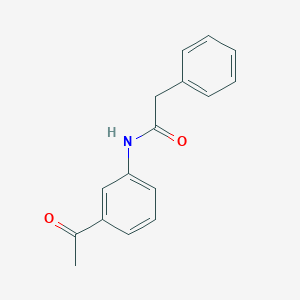
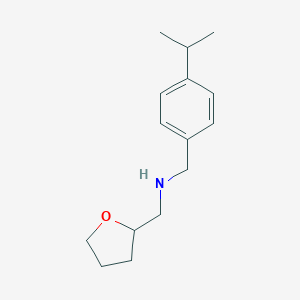
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
